molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B149017
Key on ui cas rn: 136742-83-1
M. Wt: 150.13 g/mol
InChI Key: ORNSLMJWQDGQFF-UHFFFAOYSA-N
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Patent
US08394792B2

Procedure details

In a 20 ml flask equipped with a reflux apparatus, 3-amino-pyridin-2-ol (300 mg, 2.72 mmol) was dissolved in acetonitrile (27 ml). To the reaction solution was added chloroacetyl chloride (0.24 ml, 3.0 mmol) dropwise at room temperature, followed by Potassium carbonate (940 mg, 6.80 mmol). The mixture was heated at 1000 for 15 hours. After completion of the reaction, acetonitrile was evaporated under the reduced pressure. To the residue was added water and then the mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain white solid (113 mg, 28%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
28%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([OH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.Cl[CH2:10][C:11](Cl)=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[NH:1]1[C:11](=[O:12])[CH2:10][O:8][C:3]2[N:4]=[CH:5][CH:6]=[CH:7][C:2]1=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
NC=1C(=NC=CC1)O
Step Two
Name
Quantity
0.24 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
940 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 1000 for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
was evaporated under the reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1C2=C(OCC1=O)N=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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